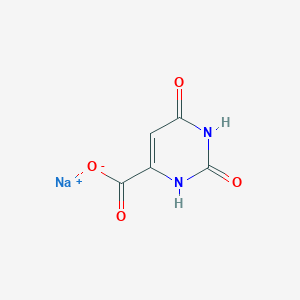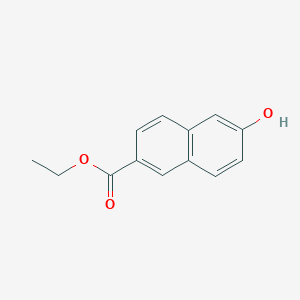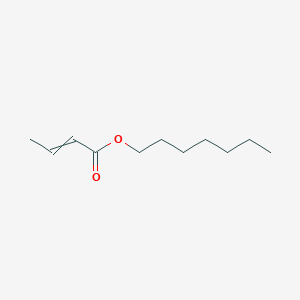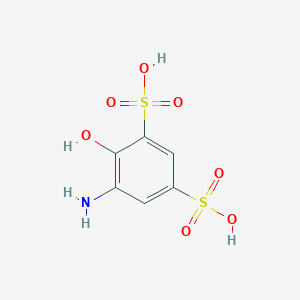
BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-ISOPROPOXYTHIO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- is a chemical compound that is widely used in scientific research. It is a thioamide compound that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-cancer effects. Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- reduces inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has various advantages and limitations for lab experiments. It is a widely used chemical compound that has been extensively studied. It has been found to have various biochemical and physiological effects, which make it a useful tool for scientific research. However, benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has some limitations for lab experiments. It is a thioamide compound that can be toxic in high doses. It can also be difficult to synthesize, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are many future directions for the study of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-. One possible direction is to study its potential as a treatment for various diseases, such as cancer, inflammation, and pain. Another possible direction is to study its mechanism of action in more detail. This could help to identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-. This could help to increase its availability for lab experiments.
Synthesemethoden
The synthesis of benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-, is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of p-isopropoxyaniline with chlorosulfonic acid to form p-isopropoxyanilinium chloride. The second step involves the reaction of p-isopropoxyanilinium chloride with sodium thioacetate to form p-isopropoxythioaniline. The third step involves the reaction of p-isopropoxythioaniline with diethylaminoethyl chloride to form benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio-.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-tumor and anti-cancer effects. Benzamide, N-(2-diethylaminoethyl)-p-isopropoxythio- has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
18051-25-7 |
|---|---|
Molekularformel |
C16H26N2OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Kanonische SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Andere CAS-Nummern |
18051-25-7 |
Synonyme |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)





